Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate
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Overview
Description
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butylthio group, a fluoropyrimidinyl-substituted benzyl group, and a hydroxyindole moiety. These structural elements contribute to its distinctive chemical properties and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 5-position of the indole can be introduced via selective hydroxylation using reagents such as osmium tetroxide or other oxidizing agents.
Attachment of the Benzyl Group: The benzyl group containing the fluoropyrimidinyl moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a benzyl halide under basic conditions.
Incorporation of the tert-Butylthio Group: The tert-butylthio group can be introduced via a thiolation reaction, where the indole derivative reacts with a tert-butylthiol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the fluoropyrimidinyl moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-(tert-butylthio)-1-benzyl-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate: Lacks the fluoropyrimidinyl moiety, which may result in different biological activity.
Ethyl 3-(3-(tert-butylthio)-1-(4-(pyrimidin-2-yl)benzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate: Contains a pyrimidinyl group instead of a fluoropyrimidinyl group, potentially altering its chemical and biological properties.
Ethyl 3-(3-(tert-butylthio)-1-(4-(5-fluoropyrimidin-2-yl)benzyl)-1H-indol-2-yl)-2,2-dimethylpropanoate: Lacks the hydroxy group, which may affect its reactivity and biological activity.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H34FN3O3S |
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Molecular Weight |
535.7 g/mol |
IUPAC Name |
ethyl 3-[3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C30H34FN3O3S/c1-7-37-28(36)30(5,6)15-25-26(38-29(2,3)4)23-14-22(35)12-13-24(23)34(25)18-19-8-10-20(11-9-19)27-32-16-21(31)17-33-27/h8-14,16-17,35H,7,15,18H2,1-6H3 |
InChI Key |
FTTAQZAVOWQVAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)O)SC(C)(C)C |
Origin of Product |
United States |
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